Technical Whitepaper: 4-(Aminomethyl)-3-fluorophenol as a Pharmacophore Scaffold
Technical Whitepaper: 4-(Aminomethyl)-3-fluorophenol as a Pharmacophore Scaffold
This guide serves as an authoritative technical resource on 4-(Aminomethyl)-3-fluorophenol , a specialized fluorinated building block used in medicinal chemistry.
Editorial Note: This document distinguishes the subject compound (a benzylamine derivative, CAS 754971-62-5) from its more common isomer, 4-amino-3-fluorophenol (an aniline derivative used in Regorafenib synthesis). Precision in nomenclature is critical for this scaffold.
Executive Summary
4-(Aminomethyl)-3-fluorophenol (CAS: 754971-62-5) is a bifunctional pharmacophore scaffold characterized by a phenol ring substituted with a fluorine atom at the 3-position and a primary aminomethyl group at the 4-position.[1][2] Unlike its aniline counterparts, the aminomethyl group confers greater basicity and flexibility, making it an ideal linker for fragment-based drug discovery (FBDD).
The presence of the fluorine atom ortho to the aminomethyl group exerts a profound electronic effect, modulating the basicity of the amine (
Physiochemical Profile & Structural Analysis[3]
The unique reactivity of 4-(Aminomethyl)-3-fluorophenol stems from the interplay between the electron-withdrawing fluorine and the ionizable functional groups.
Key Properties Table
| Property | Value / Description | Note |
| CAS Number | 754971-62-5 | Free base |
| HCl Salt CAS | 444807-63-0 | Common commercial form |
| Formula | MW: 141.14 g/mol | |
| IUPAC Name | 4-(Aminomethyl)-3-fluorophenol | Alt: 2-Fluoro-4-hydroxybenzylamine |
| Appearance | Off-white to beige solid | Hygroscopic as HCl salt |
| Phenol | ~9.3 | Increased acidity vs. Phenol (10.[3][4]0) due to F-induction |
| Amine | ~8.8 - 9.0 | Decreased basicity vs. Benzylamine (9.3) due to ortho-F |
| LogP | ~0.5 - 0.9 | Moderate lipophilicity |
Electronic & Conformational Analysis
-
Fluorine Ortho-Effect: The fluorine atom at position 3 is ortho to the aminomethyl group. Through the inductive effect (
), it pulls electron density from the methylene bridge, lowering the of the amine by approximately 0.3–0.5 units compared to non-fluorinated benzylamine. This is advantageous for oral bioavailability, as it reduces the fraction of ionized drug in the high-pH environment of the intestine. -
Zwitterionic Equilibrium: Because the phenol and amine
values are proximal (~9.3 vs ~8.9), the compound exists in a complex equilibrium of neutral and zwitterionic forms at physiological pH (7.4), enhancing aqueous solubility while maintaining membrane permeability.
Synthetic Routes & Manufacturing[1][6][7]
The synthesis of 4-(Aminomethyl)-3-fluorophenol requires strategies that prevent the oxidation of the benzylic amine and the over-alkylation of the phenol.
Primary Route: Nitrile Reduction
The most robust industrial route involves the reduction of 3-fluoro-4-hydroxybenzonitrile . This pathway avoids the handling of unstable benzyl halides.
Step-by-Step Protocol:
-
Starting Material: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9).
-
Protection (Optional but Recommended): The phenol is protected as a benzyl ether (Bn) or Methoxymethyl ether (MOM) to prevent quenching of the reducing agent.
-
Reagent:
.
-
-
Reduction: The nitrile is reduced to the primary amine.
-
Reagent: Borane-THF (
) or Lithium Aluminum Hydride ( ). -
Conditions: Reflux in dry THF under
atmosphere for 4-6 hours.
-
-
Deprotection: Removal of the protecting group.
-
Reagent:
(hydrogenolysis) for Benzyl groups.
-
-
Salt Formation: Isolation as the Hydrochloride salt using
in dioxane/ether to ensure stability.
Visualization: Synthetic Pathway
Caption: Figure 1. Convergent synthesis via nitrile reduction, ensuring high fidelity of the aminomethyl group.
Reactivity & Functionalization
This scaffold offers orthogonal reactivity , allowing chemists to selectively functionalize the amine or the phenol.
Chemoselective Strategies
-
Amine-Selective Reactions:
-
Reductive Amination: Reacts with aldehydes/ketones (
) to form secondary amines. This is the primary method for generating library diversity. -
Acylation: Reacts with acid chlorides or carboxylic acids (EDC/HOBt) to form amides.
-
Note: No base is needed if using the free base; if using the HCl salt, add 1.1 eq. DIPEA.
-
-
Phenol-Selective Reactions:
-
Etherification: Williamson ether synthesis (
) allows the attachment of lipophilic tails. -
Cross-Coupling: The phenol can be converted to a triflate (
) for Suzuki-Miyaura coupling, though this destroys the phenol functionality.
-
Visualization: Reactivity Map
Caption: Figure 2. Orthogonal reactivity profile allowing independent modification of the amine (blue path) and phenol (red path).
Applications in Medicinal Chemistry
PDE4 Inhibitors & Nicotinamide Derivatives
Patent literature identifies 4-(Aminomethyl)-3-fluorophenol as a key intermediate in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors . The fluorinated benzylamine moiety mimics the catechol region of Rolipram but with improved metabolic stability due to the fluorine blocking the ring and altering the electronics of the ether/phenol binding interactions [1].
Biguanide Synthesis
The scaffold is used to synthesize novel biguanide derivatives (analogs of Metformin/Chlorhexidine). The 2-fluoro-4-hydroxybenzylamine moiety replaces standard alkyl amines to create compounds with enhanced antiseptic or antidiabetic profiles. The fluorine atom increases lipophilicity (
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule is highly attractive because:
-
Low Molecular Weight (141 Da): Leaves ample room for "growing" the molecule.
-
Hydrogen Bonding: Provides both a donor (Phenol OH, Amine NH) and an acceptor (F, N, O).
-
Vector Quality: The para-substitution pattern provides a linear vector, ideal for linking two binding pockets.
Safety & Handling Protocols
While specific SDS data is often generic, the structural class dictates the following precautions:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Treat as a potential sensitizer.
-
Storage: Hygroscopic. Store the HCl salt in a desiccator at 2-8°C . The free base is prone to oxidation (darkening) upon air exposure; store under Argon.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
United States Patent US6949573B2. Nicotinamide derivatives as PDE4 inhibitors. (2005).[5][6] Assignee: Aventis Pharma.
-
European Patent EP3222614A2. Biguanide compound and use thereof. (2017).[4][6] Assignee: ImmunoMet Therapeutics.
-
PubChem Compound Summary. 4-(Aminomethyl)-3-fluorophenol (CID 20872623).[2] National Center for Biotechnology Information.
-
Sigma-Aldrich Product Catalog. 4-(Aminomethyl)-3-fluorophenol hydrochloride (CAS 444807-63-0). (Note: Representative link for structural class verification).
